Tembotrione

Description

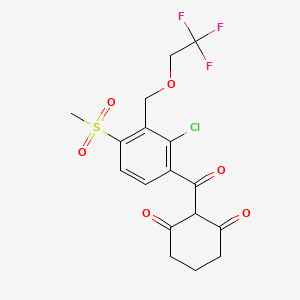

Structure

3D Structure

Properties

IUPAC Name |

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQAXCIUEPFPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047037 | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.56 at 20 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder | |

CAS No. |

335104-84-2 | |

| Record name | Tembotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tembotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMBOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123 °C, MP: 117 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tembotrione in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tembotrione is a potent triketone herbicide that effectively controls a broad spectrum of grass and broadleaf weeds in corn. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plastoquinone and tocopherol synthesis. This inhibition leads to a cascade of effects, ultimately causing bleaching of new plant tissues and subsequent necrosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inhibition of HPPD

This compound's primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1] HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2] This reaction is a crucial step in the catabolism of the amino acid tyrosine. In plants, the HGA produced is a precursor for the biosynthesis of two essential types of molecules: plastoquinones and tocopherols (Vitamin E).[2]

By inhibiting HPPD, this compound effectively blocks the production of HGA. This blockage has two major downstream consequences for the plant:

-

Disruption of Plastoquinone Biosynthesis: Plastoquinone is an essential component of the photosynthetic electron transport chain. It also serves as a critical cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[2]

-

Inhibition of Tocopherol Biosynthesis: Tocopherols are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.

The depletion of plastoquinone and tocopherols leads to the characteristic symptoms of this compound phytotoxicity: bleaching of newly developing leaves, followed by cessation of growth and eventual plant death.[3]

Biochemical Pathway and Site of Inhibition

The biochemical pathway affected by this compound originates from the amino acid tyrosine. The inhibition of HPPD by this compound is a critical bottleneck in this pathway, leading to the depletion of essential downstream products.

Quantitative Data

HPPD Inhibition

| Compound | Enzyme Source | IC50 (µM) |

| This compound | Human HPPD | 0.610 ± 0.015 |

Phytotoxicity

The phytotoxic effect of this compound varies depending on the plant species and the applied dose. Dose-response studies are crucial for determining the sensitivity of different plants.

| Plant Species | Parameter | ED50 / GR50 | Reference |

| Amaranthus palmeri (Susceptible) | LD50 | 38.9 g a.i. ha⁻¹ | |

| Amaranthus palmeri (Resistant) | LD50 | 329.0 g a.i. ha⁻¹ | |

| Sorghum bicolor (Susceptible) | Above-ground dry biomass | Not specified | |

| Sorghum bicolor (Resistant) | Above-ground dry biomass | Not specified |

Note: ED50 (Effective Dose, 50%) and GR50 (Growth Reduction, 50%) values are dependent on experimental conditions.

Effects on Pigment Content

The inhibition of carotenoid biosynthesis is a direct consequence of HPPD inhibition. This leads to a reduction in both chlorophyll and carotenoid levels in susceptible plants. One study on maize showed that while this compound application can lead to an initial decrease in pigments, a subsequent increase in total chlorophyll and carotenoids was observed in the tolerant crop, suggesting a complex regulatory response.

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the IC50 value of this compound against HPPD.

Principle: The activity of HPPD is measured by monitoring the formation of homogentisate (HGA) from 4-hydroxyphenylpyruvate (HPPA). In a coupled enzyme assay, HGA is further converted by homogentisate 1,2-dioxygenase (HGD), and the resulting product can be detected spectrophotometrically.

Materials:

-

Recombinant HPPD enzyme

-

Homogentisate 1,2-dioxygenase (HGD)

-

4-Hydroxyphenylpyruvate (HPPA) substrate solution

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactor solution (e.g., 10 mM FeSO₄ and 20 mM Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Set up the reaction mixture in a 96-well plate by adding the assay buffer, cofactor solution, HGD, and the this compound dilution (or DMSO for the control).

-

Add the HPPD enzyme to each well and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the HPPA substrate to all wells.

-

Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percent inhibition relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantification of Carotenoids, Plastoquinone, and Tocopherols by HPLC

This protocol describes a general method for the extraction and analysis of key metabolites affected by this compound using High-Performance Liquid Chromatography (HPLC).

Principle: Lipophilic compounds such as carotenoids, plastoquinone, and tocopherols are extracted from plant tissue using organic solvents. The different compounds in the extract are then separated and quantified by HPLC with a suitable detector (e.g., Diode Array Detector - DAD).

Materials:

-

Plant tissue (from treated and untreated plants)

-

Liquid nitrogen

-

Extraction solvent (e.g., acetone, ethanol, or a mixture of hexane and acetone)

-

Internal standard (optional)

-

HPLC system with a C18 or C30 reverse-phase column and a DAD detector

-

Mobile phase solvents (e.g., methanol, acetonitrile, dichloromethane)

Procedure:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet the cell debris.

-

Collect the supernatant containing the extracted pigments and lipids.

-

Filter the extract through a syringe filter.

-

Inject the filtered extract into the HPLC system.

-

Separate the compounds using a suitable gradient elution program with the mobile phase.

-

Detect and quantify the compounds based on their retention times and absorption spectra compared to known standards.

Whole-Plant Phytotoxicity Assay

This protocol outlines a method for assessing the phytotoxic effects of this compound on whole plants.

Principle: Susceptible plants are treated with different concentrations of this compound, and the resulting visual injury and biomass reduction are quantified.

Materials:

-

Seeds of susceptible and/or non-target plant species

-

Pots with a suitable growing medium

-

Growth chamber or greenhouse with controlled conditions

-

This compound formulation

-

Sprayer for herbicide application

Procedure:

-

Sow seeds and grow plants to a specific developmental stage (e.g., 2-4 leaf stage).

-

Apply this compound at a range of doses, including a control (no herbicide).

-

Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

-

Harvest the above-ground biomass at the end of the experiment.

-

Dry the biomass to a constant weight.

-

Calculate the percent biomass reduction for each treatment relative to the control.

-

Analyze the dose-response data to determine the GR50 (the dose causing 50% growth reduction).

Conclusion

This compound is a highly effective herbicide with a well-defined mechanism of action. Its targeted inhibition of the HPPD enzyme disrupts the synthesis of essential molecules, leading to the characteristic bleaching symptoms and ultimate death of susceptible plants. Understanding the intricacies of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the assessment of the environmental impact of these important agricultural tools. Further research to expand the quantitative data on this compound's effects across a broader range of plant species will continue to enhance our understanding and application of this class of herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound detoxification in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-resistant Palmer amaranth (Amaranthus palmeri S. Wats.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Tembotrione as a 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembotrione is a potent, post-emergence herbicide belonging to the triketone class of compounds. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway in plants.[1][2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action, its biochemical effects, and the experimental methodologies used to characterize its inhibitory properties.

Mechanism of Action: Inhibition of HPPD

This compound is a competitive inhibitor of the HPPD enzyme (EC 1.13.11.27), a non-heme iron(II)-dependent oxygenase.[3][4] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This reaction is a pivotal step in the catabolism of tyrosine. In plants, the HGA produced is a precursor for the biosynthesis of essential molecules, namely plastoquinone and tocopherols (Vitamin E).

By inhibiting HPPD, this compound blocks the formation of HGA. This disruption has a cascading effect on plant physiology:

-

Plastoquinone Depletion: Plastoquinone is a vital electron carrier in the photosynthetic electron transport chain. Its absence disrupts photosynthesis. Furthermore, plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

-

Carotenoid Biosynthesis Inhibition: The lack of the plastoquinone cofactor leads to the inhibition of phytoene desaturase, halting the production of carotenoids. Carotenoids are crucial for protecting chlorophyll from photo-oxidation.

-

Tocopherol Depletion: Tocopherols are powerful antioxidants that protect cellular membranes from oxidative damage.

The collective impact of these disruptions is the characteristic bleaching of new plant growth, followed by necrosis and eventual plant death.

Signaling Pathway of HPPD Inhibition by this compound

The following diagram illustrates the biochemical pathway affected by this compound.

Caption: Biochemical pathway illustrating the inhibition of HPPD by this compound and its downstream effects.

Quantitative Data

The inhibitory potency of this compound and other HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific IC50 and Ki values for this compound against a wide range of plant species are proprietary, data for other triketone HPPD inhibitors against the model plant Arabidopsis thaliana provide a comparative baseline.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Fenquinotrione | Arabidopsis thaliana HPPD | 44.7 | |

| HPPD-IN-1 | Arabidopsis thaliana HPPD | 248 | |

| Mesotrione | Arabidopsis thaliana HPPD | 283 | |

| HPPD-IN-7 | Arabidopsis thaliana HPPD | 89 | |

| HPPD-IN-3 | HPPD | 10 | |

| AtHPPD-IN-1 | Arabidopsis thaliana HPPD | 12 |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H16ClF3O6S | |

| Molecular Weight | 440.8 g/mol | |

| Appearance | Beige powder | |

| Melting Point | 123 °C | |

| Water Solubility | 28,300 mg/L | |

| Vapor Pressure | 8.3 x 10⁻¹¹ mm Hg (20 °C) | |

| logP | -1.09 (pH 7, 24 °C) | |

| pKa | 3.2 |

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the HPPD enzyme.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPPA) substrate

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Cofactors: Ascorbate and Fe(II) solution

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare a series of dilutions of this compound to be tested.

-

Prepare the assay buffer containing ascorbate and Fe(II).

-

Prepare a stock solution of the HPPA substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the this compound dilutions to the test wells.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Addition and Pre-incubation:

-

Add the recombinant HPPD enzyme to all wells except the negative control.

-

Incubate the plate for a predetermined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the HPPA substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 318 nm over time, which corresponds to the formation of homogentisate.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for HPPD Inhibition Assay

Caption: General experimental workflow for an in vitro HPPD inhibition assay.

Carotenoid Analysis in this compound-Treated Plants by HPLC-PDA

This method is used to quantify the reduction in carotenoid content in plants following treatment with this compound.

Materials and Reagents:

-

Plant tissue (treated with this compound and control)

-

Liquid nitrogen

-

Extraction solvent (e.g., acetone or a mixture of methanol, methyl-tert butyl ether)

-

Anhydrous sodium sulfate

-

HPLC system with a Photodiode Array (PDA) detector

-

C18 or C30 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, water, ethyl acetate)

-

Carotenoid standards (e.g., β-carotene, lutein, violaxanthin)

Procedure:

-

Sample Preparation:

-

Harvest leaf tissue from both this compound-treated and control plants.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

-

Extraction:

-

Extract the carotenoids from the powdered tissue using a suitable organic solvent. This step should be performed under dim light to prevent carotenoid degradation.

-

Centrifuge the extract to pellet the cell debris.

-

Collect the supernatant and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis.

-

-

HPLC-PDA Analysis:

-

Inject the sample onto the HPLC system.

-

Separate the carotenoids using a C18 or C30 reverse-phase column with a gradient elution of mobile phase solvents. A typical gradient might involve acetonitrile:water and ethyl acetate.

-

Detect the eluting carotenoids using the PDA detector, monitoring at wavelengths around 450 nm.

-

Identify individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

-

-

Quantification:

-

Quantify the concentration of each carotenoid by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of carotenoid standards.

-

Workflow for Carotenoid Analysis

Caption: Workflow for the extraction and analysis of carotenoids from plant tissue using HPLC-PDA.

Conclusion

This compound is a highly effective herbicide that functions through the specific inhibition of the HPPD enzyme. This action leads to a cascade of metabolic disruptions, ultimately resulting in the death of susceptible plants. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the inhibitory properties of this compound and other HPPD inhibitors, as well as to quantify their impact on plant physiology. A thorough understanding of its mechanism of action is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Frontiers | Rapid metabolism and increased expression of CYP81E8 gene confer high level of resistance to this compound in a multiple-resistant Palmer amaranth (Amaranthus palmeri S. Watson) [frontiersin.org]

- 4. Frontiers | Rapid metabolism and increased expression of CYP81E8 gene confer high level of resistance to this compound in a multiple-resistant Palmer amaranth (Amaranthus palmeri S. Watson) [frontiersin.org]

The Biochemical Pathway of Tembotrione Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway inhibited by the triketone herbicide, tembotrione. It is designed to offer an in-depth understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound is a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27).[1][2][3] This enzyme is a critical component in the catabolism of the amino acid tyrosine in plants and other organisms.[4][5] The inhibition of HPPD by this compound disrupts this pathway, leading to a cascade of downstream effects that ultimately result in the death of susceptible plants.

The primary consequence of HPPD inhibition is the blockage of the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HGA is a key precursor for the biosynthesis of essential molecules, including plastoquinones and tocopherols (Vitamin E). Plastoquinones are vital for the photosynthetic electron transport chain and also serve as a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Tocopherols are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.

The depletion of plastoquinones and tocopherols due to HPPD inhibition leads to the indirect inhibition of carotenoid biosynthesis. Carotenoids are pigments that play a crucial role in photoprotection by quenching reactive oxygen species and dissipating excess light energy, thus shielding chlorophyll from photo-oxidation. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" symptom observed in plants treated with HPPD-inhibiting herbicides like this compound. This ultimately results in the cessation of photosynthesis and plant death.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound and other HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The resistance of certain plant species or biotypes to this compound can be expressed as a resistance factor or fold-resistance compared to a susceptible population.

| Parameter | Organism/Enzyme Source | Value | Notes | Reference |

| Resistance Factor | Sorghum bicolor (Genotype G-200) | 10-fold | Compared to a susceptible genotype (S-1). | |

| Resistance Factor | Sorghum bicolor (Genotype G-350) | 7-fold | Compared to a susceptible genotype (S-1). | |

| T50 (Metabolism) | Amaranthus palmeri (Resistant Biotype) | 4.9 hours | Time for 50% production of the maximum 4-hydroxylation product. | |

| T50 (Metabolism) | Amaranthus palmeri (Susceptible Biotype) | 11.9 hours | Time for 50% production of the maximum 4-hydroxylation product. |

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on HPPD. The assay spectrophotometrically monitors the formation of homogentisate (HGA) from the substrate 4-hydroxyphenylpyruvate (HPPA).

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

HPPA substrate solution (10 mM)

-

This compound stock solution (in DMSO)

-

Cofactor solution: 10 mM FeSO₄ and 20 mM Ascorbic acid

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of test concentrations.

-

Assay Plate Setup: In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

Cofactor Solution

-

This compound dilution (or DMSO for the control)

-

Recombinant HPPD enzyme solution

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the HPPA substrate solution to each well to start the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 318 nm over time. HGA has a maximum absorbance at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve for each concentration.

-

Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Quantification of Carotenoids in this compound-Treated Plants

This protocol describes the extraction and spectrophotometric quantification of total carotenoids from plant tissue, a method to assess the downstream effects of this compound treatment.

Materials and Reagents:

-

Plant leaf tissue

-

Acetone (80%)

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Harvest a known weight of fresh leaf tissue from both this compound-treated and control plants.

-

Extraction:

-

Homogenize the leaf tissue in 80% acetone using a mortar and pestle until the tissue is completely macerated and the green color is extracted into the solvent.

-

Transfer the homogenate to a centrifuge tube.

-

-

Centrifugation: Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.

-

Spectrophotometric Measurement:

-

Carefully transfer the supernatant to a clean cuvette.

-

Measure the absorbance of the extract at 470 nm, 645 nm, and 663 nm using a spectrophotometer. The absorbance at 470 nm is used for carotenoid quantification, while the other wavelengths are for chlorophyll.

-

-

Calculation: The concentration of total carotenoids can be calculated using the following equation (for 80% acetone):

-

Total Carotenoids (µg/mL) = (1000 * A470 - 1.82 * Chl a - 85.02 * Chl b) / 198

-

Where Chl a and Chl b are the concentrations of chlorophyll a and b, which can be calculated from the absorbances at 645 nm and 663 nm.

-

Analysis of this compound Metabolism in Plants

This protocol provides a general workflow for studying the metabolism of this compound in plants, often employed to investigate mechanisms of resistance.

Materials and Reagents:

-

Radiolabeled [¹⁴C]this compound

-

Plant material (susceptible and potentially resistant biotypes)

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

-

Liquid scintillation counter

Procedure:

-

Treatment: Apply a known amount of [¹⁴C]this compound to the leaves of the test plants.

-

Incubation: Harvest the treated plant tissue at various time points after application.

-

Extraction:

-

Homogenize the plant tissue in an appropriate solvent mixture to extract this compound and its metabolites.

-

Centrifuge the homogenate to remove solid debris.

-

-

Cleanup: Pass the crude extract through an SPE cartridge to remove interfering compounds.

-

HPLC Analysis:

-

Inject the cleaned extract onto an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.

-

Use a gradient elution program to separate the parent this compound from its metabolites.

-

-

Quantification and Identification:

-

Quantify the amount of parent compound and each metabolite based on the radioactivity detected.

-

The rate of metabolism can be determined by tracking the disappearance of the parent compound over time.

-

Metabolites can be tentatively identified by comparing their retention times to known standards or further analyzed by mass spectrometry.

-

Visualizations

Caption: Biochemical pathway inhibited by this compound.

Caption: Experimental workflow for an in vitro HPPD inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of action of this compound - Knowledge [natur-sim.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

Tembotrione's Role in Carotenoid Biosynthesis Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tembotrione, a potent triketone herbicide, effectively controls a broad spectrum of weeds in corn and other crops by indirectly inhibiting carotenoid biosynthesis. Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to a cascade of biochemical events, culminating in the characteristic bleaching of plant tissues and eventual plant death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, experimental protocols, and relevant biological pathways associated with this compound's impact on carotenoid synthesis.

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

This compound belongs to the class of HPPD-inhibiting herbicides.[1][2] The inhibition of HPPD is the molecular initiating event that triggers a series of downstream effects, ultimately leading to the disruption of carotenoid production.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the catabolism of the amino acid tyrosine.[3][4] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[5] Homogentisate is a crucial precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols (Vitamin E). This compound acts as a competitive inhibitor of HPPD, binding to the enzyme's active site and preventing the conversion of HPPA.

Depletion of the Plastoquinone Pool

The inhibition of HPPD by this compound leads to a significant reduction in the synthesis of homogentisate. This, in turn, severely limits the production of plastoquinone, a vital component of the photosynthetic electron transport chain.

Inhibition of Phytoene Desaturase (PDS)

The critical link between HPPD inhibition and carotenoid biosynthesis lies in the role of plastoquinone as an essential cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene. This desaturation step is a critical part of the process that converts the colorless phytoene into colored carotenoids. The depletion of the plastoquinone pool due to HPPD inhibition effectively starves PDS of its necessary cofactor, leading to a halt in the carotenoid biosynthesis pathway.

Photooxidative Damage and Bleaching

Carotenoids play a crucial photoprotective role in plants by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll is left unprotected from photooxidation. This leads to the destruction of chlorophyll, resulting in the characteristic "bleaching" or whitening of the plant's leaves, ultimately causing cell death and the demise of the plant.

Quantitative Data

| Inhibitor | Enzyme Source | IC50 | Ki | Reference |

| This compound | Not Specified | GR50: 16.72 g ai ha⁻¹ (Susceptible A. palmeri) | Not Available | |

| Mesotrione | Arabidopsis thaliana HPPD | Not Specified | 25 to 100 pM | |

| Nitisinone (NTBC) | Rat Liver HPPD | ~40 nM | Not Available |

Note: GR50 (Gconcentration for 50% growth reduction) is an in-planta measure of herbicidal effect and not a direct measure of enzyme inhibition. IC50 and Ki values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical relationships involved in this compound's mechanism of action.

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against the HPPD enzyme.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: 4-Hydroxyphenylpyruvate (HPPA) solution

-

Cofactors: Ascorbate and Fe(II) solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of the HPPD enzyme, HPPA, cofactors, and a dilution series of the test compound.

-

Reaction Setup: In each well of the 96-well plate, add the assay buffer, cofactor solution, and the test compound at various concentrations. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

-

Enzyme Addition: Add the HPPD enzyme solution to all wells except the negative control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the HPPA substrate to all wells.

-

Data Acquisition: Immediately monitor the change in absorbance at a specific wavelength (e.g., 318 nm for the formation of homogentisate) over time using the microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Carotenoids in this compound-Treated Plants by HPLC

This protocol provides a general method for extracting and quantifying carotenoids from plant tissues treated with this compound.

Materials and Reagents:

-

Plant tissue (from control and this compound-treated plants)

-

Liquid nitrogen

-

Extraction solvent (e.g., acetone, ethanol, or a mixture thereof, often containing an antioxidant like BHT)

-

Saponification solution (e.g., methanolic potassium hydroxide) (optional, for removing chlorophylls and lipids)

-

Partitioning solvent (e.g., petroleum ether or hexane)

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

-

Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane)

-

Carotenoid standards (e.g., β-carotene, lutein, violaxanthin)

Procedure:

-

Sample Preparation: Harvest and weigh fresh plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the pigments from the powdered tissue using the chosen extraction solvent. Repeat the extraction until the tissue is colorless.

-

Saponification (Optional): If necessary, saponify the extract to remove interfering chlorophylls and lipids.

-

Partitioning: Partition the carotenoids into an immiscible organic solvent. Wash the organic phase to remove residual saponification solution and other polar compounds.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the carotenoid extract in a suitable solvent for HPLC analysis.

-

HPLC Analysis: Inject the reconstituted extract onto the HPLC system. Separate the carotenoids using a suitable gradient elution program.

-

Detection and Quantification: Detect the carotenoids at their specific absorption maxima using the PDA detector. Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

Conclusion

This compound's efficacy as a herbicide is rooted in its ability to indirectly inhibit carotenoid biosynthesis through the targeted inhibition of the HPPD enzyme. This disruption of a fundamental plant metabolic pathway leads to photobleaching and subsequent plant death. The information provided in this technical guide offers a detailed understanding of this mechanism, supported by experimental protocols and visual representations of the involved pathways. Further research to determine the precise kinetic parameters of this compound's interaction with HPPD from various plant species will enhance our understanding and aid in the development of future weed management strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Characterization, Genetic Analyses, and Identification of QTLs Conferring Metabolic Resistance to a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor in Sorghum (Sorghum bicolor) [frontiersin.org]

- 4. scbt.com [scbt.com]

- 5. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Herbicide: An In-depth Technical Guide to the Absorption and Translocation of Tembotrione in Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembotrione, a potent herbicidal active ingredient, belongs to the triketone class of chemicals and is a highly effective 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] Its primary application is in the post-emergence control of a wide spectrum of broadleaf and grass weeds in corn (maize).[3][4] Understanding the dynamics of this compound's absorption into weed tissues and its subsequent movement within the plant is paramount for optimizing its efficacy, managing herbicide resistance, and developing novel weed control strategies. This technical guide provides a comprehensive overview of the absorption and translocation of this compound in various weed species, with a particular focus on the well-documented case of Palmer amaranth (Amaranthus palmeri).

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the HPPD enzyme.[2] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key player in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound indirectly halts carotenoid production. Carotenoids serve a vital protective function in plants by quenching excess light energy and preventing photooxidative damage to chlorophyll. The absence of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of the foliar tissue of susceptible plants, followed by necrosis and eventual plant death.

Absorption: Breaching the Plant's Defenses

The primary route of this compound uptake in weeds is through the foliage. The efficiency of this absorption can be influenced by a variety of factors including the weed species, growth stage, and the presence of adjuvants in the spray solution.

Influence of Adjuvants

Adjuvants are critical for enhancing the efficacy of foliar-applied herbicides like this compound. They can improve spray droplet retention on the leaf surface and increase the rate of herbicide absorption through the plant cuticle. Commonly used adjuvants with HPPD-inhibitor herbicides include methylated seed oil (MSO) and ammonium nitrate (AMN), which have been shown to substantially improve weed control.

Translocation: Movement Throughout the Plant

Once absorbed, this compound is mobile within the plant and can be translocated through both the xylem and phloem. This systemic movement allows the herbicide to reach its site of action in the meristematic tissues, ensuring comprehensive control of the weed.

-

Xylem Transport: The xylem is responsible for the upward transport of water and nutrients from the roots to the rest of the plant. Soil-applied herbicides are primarily translocated through the xylem. While this compound is mainly applied post-emergence, any uptake from the soil would result in upward movement via the xylem.

-

Phloem Transport: The phloem transports sugars produced during photosynthesis from the leaves to other parts of the plant, including growing points and storage organs. Foliar-applied, systemic herbicides like this compound rely on phloem transport to reach the meristems and other sinks.

Studies on Palmer amaranth have indicated that there is no significant difference in the translocation of [14C] this compound between resistant and susceptible biotypes. This suggests that in this species, resistance is not due to altered movement of the herbicide.

Metabolism: The Plant's Detoxification Response

The metabolic fate of this compound within the weed is a critical determinant of its efficacy. Susceptible weeds are unable to detoxify the herbicide quickly enough to prevent its lethal effects. In contrast, resistant weeds often possess enhanced metabolic capabilities that allow them to break down the herbicide into non-toxic forms.

Metabolism in Resistant Palmer Amaranth

Extensive research has been conducted on the metabolism of this compound in HPPD-inhibitor resistant Palmer amaranth. The primary mechanism of resistance in this species is enhanced metabolism mediated by cytochrome P450 monooxygenases (P450s). The metabolic pathway involves a two-step process:

-

Phase I Metabolism (Hydroxylation): The this compound molecule undergoes hydroxylation, a reaction catalyzed by P450 enzymes. This initial step makes the molecule more water-soluble.

-

Phase II Metabolism (Glycosylation): The hydroxylated this compound is then conjugated with a sugar molecule (glycosylation), further increasing its water solubility and facilitating its sequestration into the vacuole, effectively detoxifying it.

Studies have shown that resistant Palmer amaranth biotypes metabolize this compound at a much faster rate than susceptible biotypes.

Quantitative Data on this compound Metabolism in Palmer Amaranth

| Biotype | T50 (Time for 50% Metabolism) | % this compound Metabolized at 6 Hours After Treatment (HAT) | Reference |

| Resistant (KCTR) | 2.7 hours | >95% | |

| Susceptible (KSS) | 5.9 hours | ~50% | |

| Resistant (NER) | 4.9 hours | Not specified | |

| Susceptible (NES) | 11.9 hours | Not specified |

Table 1: Comparison of this compound metabolism in resistant and susceptible Palmer amaranth biotypes.

Experimental Protocols

The study of herbicide absorption, translocation, and metabolism in weeds relies on a set of specialized experimental techniques. The use of radiolabeled herbicides, particularly with Carbon-14 (14C), is a cornerstone of this research.

Protocol for 14C-Tembotrione Absorption and Translocation Study

-

Plant Material: Grow susceptible and resistant weed biotypes in a greenhouse under controlled conditions to a uniform growth stage (e.g., 4-6 leaf stage).

-

Herbicide Application:

-

Prepare a treatment solution containing a known concentration of 14C-tembotrione and any relevant adjuvants.

-

Apply a precise volume of the radiolabeled solution to a specific leaf of each plant using a microsyringe.

-

-

Time-Course Harvest: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).

-

Sample Processing:

-

Leaf Wash: To determine the amount of unabsorbed herbicide, wash the treated leaf with a solvent (e.g., ethanol:water solution) and quantify the radioactivity in the wash solution using liquid scintillation counting (LSC).

-

Plant Sectioning: Divide the plant into different parts: treated leaf, tissue above the treated leaf, tissue below the treated leaf, and roots.

-

-

Quantification of Translocation:

-

Dry and combust each plant section in a biological oxidizer.

-

Trap the resulting 14CO2 and quantify the radioactivity using LSC.

-

Calculate the percentage of absorbed 14C-tembotrione that has been translocated to different plant parts.

-

-

Visualization of Translocation (Phosphor Imaging):

-

Press and dry the whole plant.

-

Expose the dried plant to a phosphor screen for a set period.

-

Scan the screen using a phosphor imager to create a visual representation of the radiolabel distribution within the plant.

-

Protocol for this compound Metabolism Analysis

-

Plant Treatment and Harvest: Treat plants with 14C-tembotrione as described above and harvest at various time points.

-

Extraction:

-

Homogenize the plant tissue in a suitable solvent (e.g., acetonitrile:water).

-

Centrifuge the homogenate to pellet the solid material.

-

Collect the supernatant containing the herbicide and its metabolites.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Inject the extract into an HPLC system equipped with a radioactivity detector.

-

Separate the parent this compound from its metabolites based on their retention times.

-

Quantify the amount of radioactivity in each peak to determine the percentage of parent herbicide and each metabolite.

-

-

Metabolite Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Analyze the extracts using an LC-MS/MS system to determine the mass-to-charge ratio of the parent herbicide and its metabolites.

-

Fragment the ions to obtain structural information and confirm the identity of the metabolites.

-

Visualizations

References

- 1. Color Gradients | Graphviz [graphviz.org]

- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of efficacy, absorption and translocation of three glyphosate formulations on velvetleaf (Abutilon theophrasti) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tembotrione in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated methodologies for the quantitative analysis of the herbicide tembotrione in environmental soil and water samples. The protocols provided are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

I. Analytical Methods Overview

The detection and quantification of this compound residues in environmental matrices are crucial for monitoring its environmental fate and ensuring regulatory compliance. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for detecting this compound at moderate concentration levels. It is often used for routine monitoring and formulation analysis.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification of pesticides. Its high selectivity and sensitivity allow for the detection of this compound and its metabolites at sub-parts-per-billion (ppb) levels, making it ideal for environmental monitoring and risk assessment.[1][2]

II. Quantitative Data Summary

The following tables summarize the key quantitative performance parameters for the analytical methods described in the subsequent protocols.

Table 1: HPLC Method Performance Data

| Parameter | Soil | Water | Reference |

| Limit of Detection (LOD) | Not specified | 0.03 µg/mL | [3] |

| Limit of Quantification (LOQ) | Not specified | Not specified | |

| Recovery | Not specified | Not specified | |

| Precision (RSD) | Not specified | Not specified |

Table 2: LC-MS/MS Method Performance Data

| Parameter | Soil | Water | Reference |

| Method Detection Limit (MDL) | 2 ng/g (ppb) | 0.007 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 10 ng/g (ppb) | 0.05 ng/mL | |

| Recovery | 70-120% | 70-120% | |

| Precision (RSD) | < 20% | ≤ 20% |

III. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a general HPLC method for this compound analysis.

1. Sample Preparation: Soil

A generic extraction procedure for soil is outlined below. For specific soil types, optimization may be required.

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction with another 20 mL of acetonitrile.

-

Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 2 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

2. Sample Preparation: Water

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

3. HPLC-UV Operating Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 284 nm.

-

Retention Time: Approximately 6.5 minutes.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on the US EPA method for the determination of this compound and its metabolites.

1. Sample Preparation: Soil (Microwave-Assisted Extraction)

-

Extraction:

-

Weigh 10 g of homogenized soil into a microwave extraction vessel.

-

Add 50 mL of a 50:50 (v/v) solution of acetonitrile and 0.1% acetic acid in water.

-

Seal the vessel and place it in the microwave extraction system.

-

Extract using a validated microwave program.

-

Allow the vessel to cool to room temperature.

-

Decant the supernatant into a graduated cylinder.

-

Re-extract the soil pellet with another 50 mL of the extraction solvent.

-

Combine the supernatants and adjust the final volume to 100 mL with acetonitrile.

-

-

Dilution and Filtration:

-

Take a 100 µL aliquot of the extract and dilute it into a 100 mL volumetric flask.

-

Add an internal standard solution.

-

Bring to volume with 10% acetonitrile in 0.1% acetic acid in water.

-

Filter the sample through a 0.45 µm syringe filter into an LC vial.

-

2. Sample Preparation: Water (Direct Injection)

-

Preparation:

-

For chlorinated water, add sodium thiosulfate at the time of sampling to quench free chlorine.

-

Transfer an appropriate volume of the water sample into an autosampler vial.

-

Add an internal standard solution.

-

If necessary, dilute the sample to ensure the analyte concentration is within the calibration curve range.

-

3. LC-MS/MS Operating Conditions

-

LC System:

-

Column: Waters SymmetryShield RP8 (50 mm x 2.1 mm, 5 µm), two columns in series.

-

Mobile Phase A: 1.5% acetic acid in DI water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.00-0.50 min: 90% A, 10% B

-

2.50-5.00 min: 5% A, 95% B

-

5.01-7.00 min: 90% A, 10% B

-

-

Flow Rate: 0.3 mL/min (example, may need optimization).

-

Injection Volume: 90 µL.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Ion Source Temperature: 500°C (TurboIon Spray).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for this compound and its metabolites should be determined and optimized.

-

IV. Visualized Workflows

Caption: HPLC Sample Preparation Workflow for Soil.

Caption: SPE-HPLC Sample Preparation Workflow for Water.

Caption: LC-MS/MS Sample Preparation Workflow for Soil.

Caption: LC-MS/MS Sample Preparation Workflow for Water.

V. Quality Control and Method Validation

For all analytical procedures, it is essential to perform method validation and include quality control samples in each analytical batch.

-

Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound. The linearity of the curve should be verified over the expected concentration range of the samples.

-

Method Blank: An analyte-free matrix (soil or water) should be processed and analyzed in the same manner as the samples to check for contamination.

-

Matrix Spikes: A known amount of this compound should be added to a sample before extraction to assess the recovery of the method in the specific matrix.

-

Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the entire analytical procedure.

-

Internal Standards: For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

These protocols provide a solid foundation for the analysis of this compound in soil and water. Researchers should ensure that any modifications to these methods are properly validated to guarantee the accuracy and reliability of the results.

References

Application Note: HPLC-UV Method for Tembotrione Formulation Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of tembotrione in various formulations using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Principle

The concentration of this compound in a sample is determined by using an external standard method with HPLC system. This involves comparing the peak area of this compound in the sample to that of a reference standard of known purity. The separation is achieved on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water, and detection is performed using a UV detector.[1][2]

Apparatus and Materials

-

Apparatus:

-

HPLC system equipped with a UV-Vis detector

-

Analytical balance (accurate to 0.1 mg)

-

Volumetric flasks (100 mL)

-

Pipettes

-

Syringes and syringe filters (0.45 µm)

-

Ultrasonic bath

-

-

Reagents:

-

This compound reference standard (of known purity)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or distilled)

-

Phosphoric acid or Formic acid (analytical grade)

-

Chromatographic Conditions

A summary of the typical HPLC-UV operational parameters for this compound analysis is presented in Table 1.

Table 1: HPLC-UV Operating Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Stainless steel, 250 x 4.6 mm, C18, 5 µm particle size[2] | Stainless steel, 250 x 4.6 mm, Supelco LC-18, 5 µm particle size[1] |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in water (60:40 v/v)[2] | Acetonitrile : 0.1% Phosphoric acid in water (80:20 v/v) |

| Flow Rate | 1.0 mL/min | 1.4 mL/min |

| Injection Volume | 5 µL | 20 µL |

| UV Wavelength | 284 nm | 285 nm |

| Column Temperature | Maintained at a constant temperature (e.g., 30°C) | Ambient |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with acetonitrile to achieve concentrations in the desired linear range (e.g., 0.03, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

Preparation of Sample Solutions

-

Accurately weigh a portion of the this compound formulation equivalent to approximately 50 mg of the active ingredient into a 100 mL volumetric flask.

-

Add about 50 mL of acetonitrile and sonicate for approximately 5 minutes or until the sample is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with acetonitrile and mix thoroughly.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

System Equilibration and Analysis

-

Equilibrate the HPLC system by pumping the mobile phase until a stable baseline is achieved.

-

Make duplicate injections of a working standard solution (e.g., CA) until the peak area responses for two consecutive injections differ by less than 1.5%.

-

Inject another working standard solution (e.g., CB) and verify that the response factor does not deviate by more than 1.5% from that of the first standard. If it does, prepare new calibration solutions.

-

Inject the prepared sample solutions in duplicate, bracketing them with injections of the calibration solutions (e.g., CA, S1, S1, CB, S2, S2, CA...).

Data Presentation and Calculations

The concentration of this compound in the analyzed samples can be determined directly from the standard curve. The relationship between concentration and peak area is typically expressed by the linear equation Y = mx + c.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.03 - 10.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.997 |

| Limit of Detection (LOD) | 0.01 µg/g |

| Limit of Quantification (LOQ) | 0.03 µg/g |

| Accuracy (Recovery) | 84 - 94% |

| Precision (RSD) | < 2% |

Visualizations

Caption: Overall workflow for the HPLC-UV analysis of this compound.

Caption: Detailed sample preparation workflow for this compound analysis.

References

Application Note: Quantification of Tembotrione Residues in Crops using LC-MS/MS

Introduction

Tembotrione is a post-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sorghum. Its use necessitates sensitive and reliable analytical methods to monitor its residue levels in agricultural commodities to ensure food safety and compliance with regulatory limits. This application note provides a detailed protocol for the quantification of this compound and its primary metabolite, M5 (AE 1417268), in various crop matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis.

Experimental Workflow

The overall experimental procedure from sample preparation to data acquisition is outlined in the diagram below.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Reagents and Materials

-

This compound and M5 (AE 1417268) analytical standards (≥98% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent

-

QuEChERS extraction tubes (50 mL) and d-SPE tubes (2 mL or 15 mL)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

Prepare individual stock solutions of this compound and M5 in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions at appropriate concentrations by serial dilution with acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank crop extracts with the working standard solutions to cover the desired calibration range (e.g., 1-500 µg/L).

Sample Preparation (QuEChERS)

-

Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and for highly pigmented matrices like corn straw, 25 mg of GCB can be added.[1]

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 2.0 50 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), with positive/negative switching. This compound is analyzed in positive mode, and its metabolite M5 in negative mode.[1]

-

Source Temperature: 500 °C

-

Ion Spray Voltage: +5500 V (positive), -4500 V (negative)

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

| This compound (Quantifier) | 440.1 | 312.1 | 100 | 80 | 25 |

| This compound (Qualifier) | 440.1 | 185.1 | 100 | 80 | 35 |

| M5 (AE 1417268) (Quantifier) | 471.0 | 343.0 | 100 | -70 | -28 |

| M5 (AE 1417268) (Qualifier) | 471.0 | 215.0 | 100 | -70 | -40 |

*Note: Declustering potential and collision energy values are typical starting points and should be optimized for the specific instrument used.

Quantitative Data

The following tables summarize the validation data for the LC-MS/MS method for this compound and its metabolite M5 in various crop matrices, compiled from multiple studies.

Table 1: Method Detection and Quantification Limits

| Analyte | Crop Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| This compound | Maize Grain | 0.00085 | 0.01 | [2] |

| This compound | Corncob | 0.00084 | 0.01 | [2] |

| This compound | Corn Straw | 0.00094 | 0.05 | [2] |

| This compound | Corn Oil | - | 0.002 | |

| M5 | Maize Grain | 0.001 | 0.01 | |

| M5 | Corncob | 0.00043 | 0.01 | |

| M5 | Corn Straw | 0.0015 | 0.05 | |

| M5 | Corn Oil | - | 0.002 |

Table 2: Recovery and Precision Data

| Analyte | Crop Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| This compound | Maize Grain | 0.01, 0.1, 1.0 | 98 - 107 | ≤ 9.3 | |

| This compound | Corncob | 0.01, 0.1, 1.0 | 98 - 107 | ≤ 9.3 | |

| This compound | Corn Straw | 0.05, 0.5, 5.0 | 98 - 107 | ≤ 9.3 | |

| This compound | Corn | 0.01, 0.1, 0.5 | 73.7 - 110.4 | < 15 | |

| M5 | Maize Grain | 0.01, 0.1, 1.0 | 90 - 108 | 3.3 - 12.8 | |

| M5 | Corncob | 0.01, 0.1, 1.0 | 90 - 108 | 3.3 - 12.8 | |

| M5 | Corn Straw | 0.05, 0.5, 5.0 | 90 - 108 | 3.3 - 12.8 | |

| M5 | Corn | 0.01, 0.1, 0.5 | 73.7 - 110.4 | < 15 |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of this compound and its metabolite M5 in various crop matrices. The use of a modified QuEChERS protocol allows for high-throughput sample preparation with excellent recoveries and precision. The method achieves low limits of quantification, well below the maximum residue limits (MRLs) established by many regulatory agencies, making it suitable for ensuring food safety and facilitating international trade.

References

Protocols for Greenhouse Bioassays of Tembotrione Efficacy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting greenhouse bioassays to evaluate the efficacy of tembotrione, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide. These guidelines are intended for researchers, scientists, and professionals involved in herbicide development and weed management research.

This compound is a post-emergence herbicide effective against a broad spectrum of grass and broadleaf weeds.[1] Accurate and reproducible greenhouse bioassays are crucial for determining its efficacy, dose-response relationships, and potential phytotoxicity to non-target crops. The following protocols outline the necessary steps for experimental setup, herbicide application, data collection, and analysis.

General Greenhouse and Plant Management

A well-maintained greenhouse environment is fundamental for reliable bioassay results. Proper sanitation and preventative measures are the first steps in an effective weed control program.[2]

-

Growing Media: Utilize a sterile, weed-free growing medium. A common mixture consists of peat, perlite, and vermiculite. Avoid storing media under benches where it can become contaminated.[2]

-

Containers: Use clean, sterilized pots or trays. If reusing containers, thoroughly wash them with pressurized water and a disinfectant to eliminate weed seeds and pathogens.[2]

-

Sanitation: Maintain a clean greenhouse environment. Regularly remove any weeds growing within the greenhouse, under benches, and around the exterior to prevent seed introduction.[3] Spilled growing media should be cleaned up promptly as it provides an ideal germination environment for weed seeds.

-

Environmental Conditions: Maintain optimal growing conditions for the selected plant species. This includes appropriate temperature, humidity, and light. Light is a critical factor, as the activity of HPPD herbicides is dependent on its availability. Supplemental lighting, such as 400 W metal-halide lamps with a 12-hour photoperiod, can be used to ensure consistent light conditions.

-

Watering: Water plants as needed to maintain the substrate at or near field capacity. Avoid overwatering, which can create conditions favorable for fungus gnats and shore flies.

Experimental Design and Setup

A robust experimental design is essential for obtaining statistically valid results.

2.1 Plant Material

Select target weed species and, if applicable, a crop species for selectivity evaluation. Common weed species for testing include Amaranthus palmeri (Palmer amaranth), Echinochloa colona (junglerice), and Digitaria sanguinalis (large crabgrass). For selectivity studies, maize (Zea mays) is a common crop as this compound is frequently used in its production.

2.2 Experimental Layout